molecular formula C13H11Cl2N3O B2511267 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone CAS No. 866142-95-2

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone

Cat. No. B2511267
CAS RN: 866142-95-2
M. Wt: 296.15
InChI Key: XRXQJMKAKRYOKW-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2-chlorophenyl)hydrazone” is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . This compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring substituted at the 4-position with a 2-chloroacetyl group and a hydrazone group. The hydrazone group would be connected to a 2-chlorophenyl group .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with carbonyl compounds to form heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrrole ring, the chloroacetyl group, and the hydrazone group .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . These derivatives showed promising antimicrobial effects, suggesting their potential use in combating drug-resistant pathogens.

Anticancer Activity

Efforts have also been made to explore the compound’s anticancer properties. In particular, compounds derived from this structure were screened for their activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among them, compounds d6 and d7 demonstrated significant anticancer effects . These findings highlight the compound’s potential as a lead candidate for rational drug design in breast cancer treatment.

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as promising leads for further drug development .

Thiazole Nucleus Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have been shown to block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Future Research Directions

Given its diverse pharmacological activities, further research is warranted to explore additional applications of this compound. Investigating its effects on other cancer cell lines, elucidating its mechanism of action, and optimizing its chemical structure for enhanced efficacy are promising avenues for future studies.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many hydrazone derivatives exhibit biological activity, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reaction behavior .

properties

IUPAC Name

2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-6-13(19)9-5-10(16-7-9)8-17-18-12-4-2-1-3-11(12)15/h1-5,7-8,16,18H,6H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQJMKAKRYOKW-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC(=CN2)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC(=CN2)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328683
Record name 2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866142-95-2
Record name 2-chloro-1-[5-[(E)-[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.